molecular formula C9H14O2 B3254319 2,6-Nonadienoic acid CAS No. 23605-13-2

2,6-Nonadienoic acid

Cat. No.: B3254319
CAS No.: 23605-13-2
M. Wt: 154.21 g/mol
InChI Key: VCXVRGHERCHZLW-DYWGDJMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Nonadienoic acid (CAS RN: 23605-13-2) is a nine-carbon, unsaturated fatty acid with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . This compound features two double bonds and is characterized by its (2E,6E) stereochemical configuration, which contributes to its structural uniqueness and research value . The compound has a calculated XLogP3 of 2.30-2.88, indicating moderate lipophilicity, and an estimated solubility of 410.9 mg/L in water at 25°C . Researchers are interested in 2,6-nonadienoic acid and its structural analogs for their potential in antifungal studies . While specific bioactivity data for this C9 dienoic acid is limited in the public literature, advanced research suggests that incorporating dual unsaturations at the C-2 and C-6 positions of a fatty acid chain can significantly enhance its fungitoxic profile . For instance, the synthetic analog 2,6-hexadecadiynoic acid has demonstrated potent, broad-spectrum activity against fluconazole-resistant strains of Candida albicans and Cryptococcus neoformans . The mechanism of action for this class of compounds is ascribed to the inhibition of fungal fatty acid elongation and the disruption of essential acylation processes, such as triglyceride synthesis . This makes 2,6-nonadienoic acid a compound of interest for investigating new antifungal mechanisms and as a precursor in synthetic organic chemistry for the preparation of more complex bioactive molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2E,6E)-nona-2,6-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4,7-8H,2,5-6H2,1H3,(H,10,11)/b4-3+,8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXVRGHERCHZLW-DYWGDJMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Nonadienoic acid typically involves the use of alkenes and carboxylic acids as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene . The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate.

Industrial Production Methods: Industrial production of 2,6-Nonadienoic acid may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or rhodium complexes can be employed to facilitate the hydrogenation and isomerization steps required to form the conjugated diene structure .

Chemical Reactions Analysis

Types of Reactions: 2,6-Nonadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sulfuric acid (H2SO4), alcohols

Major Products Formed:

    Oxidation: Diols, carboxylic acids

    Reduction: Saturated fatty acids

    Substitution: Esters

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2,6-nonadienoic acid with analogous unsaturated fatty acids:

Compound Molecular Formula Molecular Weight (g/mol) Unsaturation Type Bond Positions Key Properties/Applications
2,6-Nonadienoic acid C₉H₁₄O₂ 154.21 Double bonds (2E,6Z) 2,6 Plant metabolite; potential semiochemical
2,6-Hexadecadiynoic acid C₁₆H₂₄O₂ 248.36 Triple bonds (diynoic) 2,6 Potent antifungal agent (MIC <5.7 μM for Cryptococcus neoformans)
Pentadienoic acid C₅H₆O₂ 98.10 Double bonds 2,4 Limited bioactivity data; shorter chain
9-Hexadecenoic acid C₁₆H₃₀O₂ 256.41 Single double bond 9 Intermediate in lipid biosynthesis
Key Observations:

Chain Length and Unsaturation: 2,6-Nonadienoic acid’s shorter chain (C9) and dienoic structure contrast with longer-chain analogs like 2,6-hexadecadiynoic acid (C16), which has two triple bonds. The latter exhibits superior antifungal activity due to increased hydrophobicity and structural rigidity . In pentadienoic acid (C5), the reduced chain length limits its applications compared to C9 and C16 analogs.

Thermodynamic Properties: Derivatives like the methyl ester of 2,6-nonadienoic acid (e.g., 9-(3,3-dimethyloxiranyl)-3,7-dimethyl-, methyl ester) exhibit higher boiling points (679.11 K) and calculated ΔfH°gas (-467.81 kJ/mol), indicating enhanced stability over the parent acid .

Antifungal and Antimicrobial Activity:
  • 2,6-Hexadecadiynoic acid demonstrates significant antifungal activity against Candida albicans and Cryptococcus neoformans (MIC: 11 μM and <5.7 μM, respectively), attributed to its diynoic structure inhibiting fungal fatty acid elongation .
  • In contrast, 2,6-nonadienoic acid lacks direct antifungal data but is implicated in plant stress responses, suggesting ecological rather than therapeutic roles .
Semiochemical Potential:

    Q & A

    Q. What are the optimal synthetic routes for 2,6-Nonadienoic acid derivatives, and how can yields be improved?

    Synthesis of 2,6-diynoic acids (e.g., 2,6-hexadecadiynoic acid) typically involves a two-step process starting from alkyne precursors like 1,5-hexadiyne. The reported overall yields range from 11% to 18%, highlighting inefficiencies in current methodologies . To improve yields, researchers should optimize reaction conditions (e.g., temperature, catalyst loading) and explore alternative precursors or protecting-group strategies. Purification techniques, such as column chromatography with gradient elution, are critical for isolating diynoic acids from byproducts.

    Q. What standardized assays are used to evaluate the antifungal activity of 2,6-Nonadienoic acid, and how are MIC values interpreted?

    Antifungal activity is commonly assessed using the microplate alamar blue assay (MABA) and low oxygen recovery assay (LORA) for determining minimum inhibitory concentrations (MICs). For Candida albicans and Cryptococcus neoformans, MIC values ≤11 μM indicate strong fungicidal activity, while values >100 μM suggest limited efficacy . Researchers must standardize inoculum size (e.g., 1–5 × 10³ CFU/mL) and incubation conditions (e.g., 35°C, 48–72 hours) to ensure reproducibility.

    Advanced Research Questions

    Q. How can structural modifications of 2,6-Nonadienoic acid enhance selectivity against fungal versus bacterial pathogens?

    Introducing a second triple bond at the Δ6 position (e.g., in 2,6-hexadecadiynoic acid) enhances antifungal specificity but does not improve antibacterial activity against Mycobacterium tuberculosis (MIC ~140 μM) . Advanced studies should focus on modifying chain length, stereochemistry, or adding polar groups (e.g., hydroxyls) to target fungal membrane components like sphingolipids or ergosterol. Computational docking studies could identify binding interactions with fungal enzymes (e.g., fatty acid synthase) to guide rational design.

    Q. What mechanisms explain the enhanced antifungal activity of 2,6-diynoic acids compared to mono-ynoic analogs?

    The dual triple bonds in 2,6-diynoic acids may isomerize into conjugated dienes, which inhibit fungal fatty acid elongation or sphingolipid biosynthesis . Compared to mono-ynoic acids (e.g., 2-hexadecynoic acid), diynoic derivatives exhibit lower MICs (e.g., 5.7 μM vs. 9.4 μM against C. neoformans), suggesting synergistic effects from structural rigidity and electron-deficient regions . Mechanistic validation requires in vitro enzyme inhibition assays and lipidomic profiling of treated fungal cells.

    Data Analysis & Contradiction Resolution

    Q. How should researchers address discrepancies in bioactivity data between similar compounds, such as varying MIC values against different fungal strains?

    Discrepancies arise from strain-specific differences in membrane composition or efflux pump activity. For example, 2,6-hexadecadiynoic acid shows MIC = 11 μM against C. albicans ATCC 14053 but MIC = 100 μM against ATCC 60193 . To resolve this, researchers should:

    • Perform comparative transcriptomics to identify resistance genes.
    • Test compounds in combination with efflux pump inhibitors (e.g., FK506).
    • Use standardized protocols for cell viability assays (e.g., CLSI guidelines) .

    Q. What experimental controls are critical when assessing the cytotoxicity of 2,6-Nonadienoic acid in eukaryotic cell models?

    Cytotoxicity studies (e.g., in HeLa cells) must include:

    • Palmitic acid supplementation : Reverses growth inhibition caused by fatty acid analogs, confirming specificity for microbial pathways .
    • Dose-response curves : Differentiate between fungicidal and cytotoxic concentrations.
    • Negative controls : Use solvent-only treatments (e.g., DMSO) to rule out vehicle toxicity.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2,6-Nonadienoic acid
    Reactant of Route 2
    Reactant of Route 2
    2,6-Nonadienoic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.